4-Amino-3,3-dimethylcyclohexan-1-one
Description
4-Amino-3,3-dimethylcyclohexan-1-one is a cyclohexanone derivative featuring an amino group at the 4-position and two methyl groups at the 3-position. This structural arrangement confers unique steric, electronic, and chemical properties. The 3,3-dimethyl substitution creates significant steric hindrance, influencing conformational stability and reactivity.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-amino-3,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H15NO/c1-8(2)5-6(10)3-4-7(8)9/h7H,3-5,9H2,1-2H3 |
InChI Key |
QWESHXPDUOWODQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CCC1N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,3-dimethylcyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylcyclohexanone with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-3,3-dimethylcyclohexan-1-one may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,3-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-3,3-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3,3-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Reactivity Analysis
- Steric Effects: The 3,3-dimethyl groups in 4-Amino-3,3-dimethylcyclohexan-1-one create significant steric hindrance, limiting conformational flexibility and influencing interactions with biological targets. Comparatively, 1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid exhibits similar steric constraints, which are critical in its role as a conformationally restricted amino acid analog .
- Electronic Effects: The amino group at the 4-position enhances nucleophilicity and hydrogen-bonding capacity. In contrast, 3-(2-Amino-1,1-difluoroethyl)cyclohexan-1-one incorporates fluorine atoms, increasing electronegativity and altering polarity, which may improve binding to hydrophobic enzyme pockets .
- Functional Group Variations: Benzyl vs. Methyl: 5-Benzyl-3,3-dimethylcyclohexan-1-one’s benzyl group introduces aromatic π-π stacking interactions, making it more suited for receptor targeting than the purely aliphatic target compound . Hydrochloride Salts: 4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride’s quaternary ammonium structure enhances water solubility, a property absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
